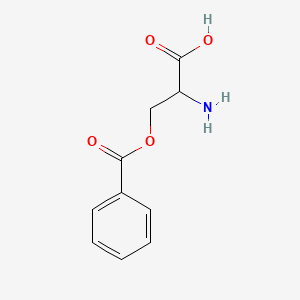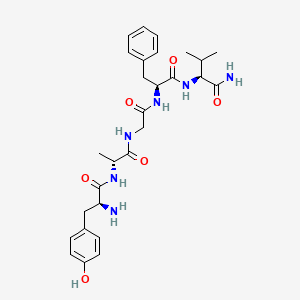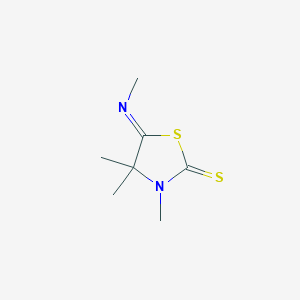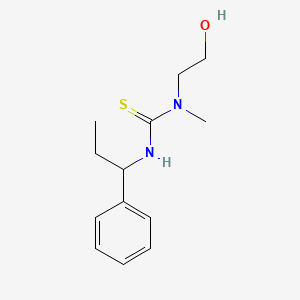silane CAS No. 80675-53-2](/img/no-structure.png)
[(1-Ethoxyprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxyprop-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C8H18O2Si. It is known for its unique structure, which includes an ethoxyprop-1-en-1-yl group bonded to a trimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 1-ethoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of (1-Ethoxyprop-1-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various silanes with different functional groups, while oxidation reactions typically produce silanols .
Aplicaciones Científicas De Investigación
(1-Ethoxyprop-1-en-1-yl)oxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (1-Ethoxyprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the ethoxyprop-1-en-1-yl group with various molecular targets. The trimethylsilane group provides stability and enhances the reactivity of the compound. The pathways involved in its action include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Phenylprop-1-en-1-yl)oxysilane
- (1-Methylprop-1-en-1-yl)oxysilane
- (1-Butoxyprop-1-en-1-yl)oxysilane)
Uniqueness
(1-Ethoxyprop-1-en-1-yl)oxysilane is unique due to its specific ethoxyprop-1-en-1-yl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .
Propiedades
| 80675-53-2 | |
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-ethoxyprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C8H18O2Si/c1-6-8(9-7-2)10-11(3,4)5/h6H,7H2,1-5H3 |
Clave InChI |
NBSHHGWNWPOYSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)


